molecular formula C10H16N4O2 B12866995 5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 805181-02-6

5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B12866995
CAS No.: 805181-02-6
M. Wt: 224.26 g/mol
InChI Key: CTTNDAYMRFFQNK-UHFFFAOYSA-N
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Description

5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that includes both a pyrazole ring and a piperidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1-methylpiperidine with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group is introduced through subsequent reactions involving carboxylation or oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

805181-02-6

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

5-amino-1-(1-methylpiperidin-4-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H16N4O2/c1-13-4-2-7(3-5-13)14-9(11)8(6-12-14)10(15)16/h6-7H,2-5,11H2,1H3,(H,15,16)

InChI Key

CTTNDAYMRFFQNK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C(=C(C=N2)C(=O)O)N

Origin of Product

United States

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